molecular formula C23H21N3O2S2 B2861078 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1291867-67-8

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2861078
CAS No.: 1291867-67-8
M. Wt: 435.56
InChI Key: AGEDERYYOMBJIQ-UHFFFAOYSA-N
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Description

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Reagents such as sulfur and nitrogen-containing compounds are often used under controlled conditions.

    Functional Group Substitution: The introduction of the 2,3-dimethylphenyl and 2-methylphenyl groups is achieved through substitution reactions. Common reagents include alkyl halides and organometallic reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
  • 2-{[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern and the resulting biological activities. The presence of the 2,3-dimethylphenyl and 2-methylphenyl groups may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidin-2-yl group linked to a sulfanyl moiety and an acetamide structure. Its molecular formula is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S with a molecular weight of approximately 510.7 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H18N4O2SC_{23}H_{18}N_{4}O_{2}S
Molecular Weight510.7 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against fungal and bacterial strains due to their ability to disrupt cellular processes by targeting specific enzymes or receptors involved in cell wall synthesis and metabolism .

Anticancer Activity

Studies have suggested that compounds containing thieno-pyrimidine frameworks can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. For example, certain thienopyrimidines have been reported to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit cGMP-specific phosphodiesterases (PDEs), which play critical roles in various physiological processes including vasodilation and neurotransmission . This inhibition could lead to increased levels of cyclic GMP, thereby enhancing physiological responses.

The biological activity of this compound is likely mediated through:

  • Enzyme Interaction : Binding to active sites on target enzymes.
  • Signal Transduction Modulation : Altering intracellular signaling cascades.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals variations in biological activity based on slight modifications in chemical structure. For example:

Compound NameStructure SimilarityBiological Activity
Compound AThienopyrimidineAntimicrobial
Compound BSulfanyl-acetamideAnticancer
Compound CPyrimidine derivativeEnzyme inhibition

These differences highlight the importance of structural nuances in determining pharmacological effects.

Case Studies

  • Anticancer Study : A study published in Cancer Research demonstrated that a thienopyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation found that a related compound exhibited potent activity against Staphylococcus aureus, suggesting potential for development into therapeutic agents for treating resistant infections .

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-6-10-19(16(14)3)26-22(28)21-18(11-12-29-21)25-23(26)30-13-20(27)24-17-9-5-4-7-15(17)2/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEDERYYOMBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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